2'-c-Ethynyluridine

Hepatitis C Virus NS5B Polymerase Prodrug Pharmacology

Antiviral drug discovery programs require well-characterized tool compounds for polymerase inhibition and mitochondrial toxicity screening. 2′-c-Ethynyluridine addresses both needs as a validated HCV NS5B inhibitor (EC50 0.05-0.1 μM) and a POLRMT substrate for benchmarking toxicity risk. • Triphosphate metabolite enables direct in vitro POLRMT incorporation assays for early-stage safety profiling. • ProTide-ready scaffold supports SAR evaluation of phosphoramidate prodrugs for ZIKV and other flaviviruses. • Sub-micromolar potency against HCV genotypes 1a/1b with selectivity index >300 ensures reproducible data.

Molecular Formula C11H12N2O6
Molecular Weight 268.22 g/mol
Cat. No. B1631487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-c-Ethynyluridine
Molecular FormulaC11H12N2O6
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC#CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O
InChIInChI=1S/C11H12N2O6/c1-2-11(18)8(16)6(5-14)19-9(11)13-4-3-7(15)12-10(13)17/h1,3-4,6,8-9,14,16,18H,5H2,(H,12,15,17)/t6-,8-,9-,11-/m1/s1
InChIKeyKPLKOOBPQQYUTM-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-c-Ethynyluridine: Antiviral Research Compound


2′-c-Ethynyluridine (2′-C-ethynyluridine, CAS 188413-98-1) is a uridine nucleoside analog featuring a C2′-ethynyl modification [1]. It functions as an antiviral agent by acting as a non-obligate chain terminator of viral RNA synthesis following intracellular conversion to its active triphosphate metabolite [2]. This compound has been extensively profiled as a monophosphate prodrug against hepatitis C virus (HCV) and demonstrates strong activity as an aryloxyl phosphoramidate ProTide against Zika virus (ZIKV) in disease-relevant human neural stem cells [3][4].

Viral polymerase inhibition

Non-obligate chain terminator for HCV/ZIKV RNA synthesis studies

Mitochondrial toxicity research

POLRMT substrate for in vitro incorporation and toxicity modeling

ProTide prodrug SAR

ProTide-group dependent intracellular delivery in neural stem cell models

2′-c-Ethynyluridine Procurement & Analog Comparison


Generic substitution among 2′-modified uridine analogs is not scientifically valid due to profound differences in antiviral potency, selectivity, and off-target toxicity profiles [1]. While compounds like 2′-C-methyluridine share a similar modification site, their activity against specific viral polymerases varies significantly [2]. More critically, the 2′-ethynyl group of this compound creates a unique substrate recognition profile for human mitochondrial RNA polymerase (POLRMT), a key determinant of clinical mitochondrial toxicity risk that is not shared by all 2′-modified analogs [3]. The quantitative evidence below demonstrates these critical differentiators that directly impact experimental design, data reproducibility, and the translational relevance of research findings [4].

2′-C-methyluridine Different polymerase recognition profile may alter antiviral response
2′-modified analogs POLRMT substrate profile varies; mitochondrial toxicity risk may not transfer
ProTide-group variants Activity highly dependent on phosphoramidate masking; may not replicate across scaffolds

2′-c-Ethynyluridine Comparative Evidence


HCV Replicon Potency vs. Sofosbuvir

The monophosphate prodrug of 2′-c-ethynyluridine demonstrates potent inhibition of HCV replication across multiple genotypes. In a direct comparison within the same study, this prodrug exhibited an EC50 of 0.05–0.1 µM against HCV genotype 1b in a replicon assay [1]. This potency is comparable to that of the clinically approved nucleotide analog sofosbuvir, which has reported EC50 values of 0.04–0.11 µM in the same assay system [1][2].

HCV 1b EC50
Cross-study comparable
2′-c-Ethynyluridine ProTide: 0.05–0.1 µM
vs Sofosbuvir: 0.04–0.11 µM
Supports HCV polymerase SAR studies
Genotype 1b replicon; comparable potency range reported
Hepatitis C Virus NS5B Polymerase Prodrug Pharmacology

Selectivity Index in MT-4 Cells

The selectivity index (SI) is a critical metric for evaluating the therapeutic window of an antiviral agent. The monophosphate prodrug of 2′-c-ethynyluridine exhibits a CC50 of 30 µM in MT-4 cells, resulting in a selectivity index (SI = CC50/EC50) exceeding 300 relative to its anti-HCV activity [1]. This compares favorably to other nucleoside analogs in development. For context, 2′-C-methylcytidine, a related compound, has a reported SI of approximately 50–100 in a similar HCV replicon system [2].

Selectivity Index
Cross-study comparable
>300 (CC50 30 µM / EC50 0.1 µM)
Supports selectivity screening context
MT-4 cell cytotoxicity; HCV 1b replicon; vs 2′-C-methylcytidine SI ~50–100
Cytotoxicity Selectivity Index Antiviral Drug Development

POLRMT Substrate Utilization

The active triphosphate metabolite of 2′-c-ethynyluridine is a substrate for incorporation by human mitochondrial RNA polymerase (POLRMT) [1]. This biochemical property is predictive of increased in vivo mitochondrial toxicity risk. In a comparative study, the triphosphate of 2′-c-ethynyluridine was incorporated by POLRMT, whereas the triphosphate of sofosbuvir (2′-F-2′-C-methyluridine triphosphate) is not a substrate for POLRMT [1][2]. This difference in POLRMT substrate recognition directly correlates with the clinical observation that 2′-c-ethynyluridine prodrug development was terminated due to mitochondrial toxicity in preclinical species, while sofosbuvir advanced to FDA approval [1].

POLRMT Incorporation
Head-to-head
2′-c-ethynyluridine-TP: substrate
Sofosbuvir-TP: not a substrate
Supports mitochondrial toxicity mechanism research
Recombinant human POLRMT in vitro assay
Mitochondrial Toxicity POLRMT Nucleoside Analog Safety

ProTide-Dependent Anti-ZIKV Activity

Both 2′-c-ethynyluridine and 2′-C-methyluridine exhibit strong anti-Zika virus (ZIKV) activity when formulated as aryloxyl phosphoramidate ProTides [1]. The activity of these compounds is highly dependent on the ProTide masking group. For 2′-C-methyluridine, substitution of the aryloxyl phosphoramidate with a 2-(methylthio)ethyl phosphoramidate completely abolished antiviral activity [1]. This ProTide-group sensitivity is a key consideration for researchers designing prodrugs of 2′-modified uridines, highlighting the importance of selecting the appropriate masking group for optimal intracellular delivery of the active triphosphate.

ZIKV hNSC Activity
Head-to-head
Aryloxyl phosphoramidate ProTide: active
2-(Methylthio)ethyl ProTide: no activity
Supports ProTide-group SAR studies
Human neural stem cells; ZIKV strain H/PAN/2016
Zika Virus ProTide Prodrugs Neural Stem Cells

Research Applications of 2′-c-Ethynyluridine


Mitochondrial Toxicity Mechanisms

2′-c-Ethynyluridine serves as a well-characterized tool compound for studying POLRMT-mediated mitochondrial toxicity [1]. Its triphosphate metabolite is a known substrate for POLRMT, providing a positive control for in vitro incorporation assays and enabling researchers to benchmark the mitochondrial toxicity risk of novel nucleoside analogs [1]. This application is critical for early-stage antiviral drug discovery programs seeking to identify and mitigate this specific safety liability before advancing candidates to costly preclinical development [1].

ProTide Prodrug Development

Given the demonstrated ProTide-group dependence for anti-ZIKV activity [2], 2′-c-ethynyluridine is an ideal scaffold for synthesizing and evaluating novel phosphoramidate prodrugs [2]. Researchers can use this compound to explore structure-activity relationships (SAR) of different masking groups and assess their impact on intracellular triphosphate delivery, antiviral potency, and tissue-specific activation in models of flavivirus infection [2].

HCV NS5B Polymerase Inhibition

With potent, sub-micromolar activity against HCV genotypes 1a and 1b [3], 2′-c-ethynyluridine is a valuable tool for studying the inhibition of the NS5B RNA-dependent RNA polymerase [3]. Its distinct 2′-ethynyl modification offers a different chemical interaction profile with the polymerase active site compared to 2′-methyl or 2′-fluoro analogs, making it useful for probing inhibitor binding modes and resistance profiles in biochemical and cell-based assays [3].

Application
Selection Property
Validation Focus
Mitochondrial toxicity mechanisms
POLRMT substrate profile
In vitro incorporation assay benchmarking
ProTide prodrug development
ProTide-group sensitivity
Intracellular triphosphate delivery validation
HCV NS5B polymerase inhibition
Genotype 1b replicon potency context
Polymerase binding mode studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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